Cas no 81452-54-2 (Methyl 3-methylthiophene-2-carboxylate)

Methyl 3-methylthiopheen-2-carboxylaat is een hoogwaardige organische verbinding die veel wordt gebruikt als cruciaal tussenproduct in organische synthese, met name bij de productie van farmaceutische werkzame stoffen en gespecialiseerde chemicaliën. De verbinding kenmerkt zich door een hoge chemische zuiverheid en stabiliteit, wat reproduceerbare resultaten in onderzoeks- en productieprocessen garandeert. De aanwezige thiofeenring en estergroep maken het molecuul tot een veelzijdig bouwsteen voor verduele chemische modificaties, zoals verdere functionalisering. Dankzij de specifieke moleculaire structuur is het bijzonder geschikt voor de ontwikkeling van nieuwe materialen en geneesmiddelen. Het product wordt geleverd volgens strikte kwaliteitsnormen, wat het een betrouwbare keuze maakt voor laboratoriumtoepassingen en industriële productie.
Methyl 3-methylthiophene-2-carboxylate structure
81452-54-2 structure
Product Name:Methyl 3-methylthiophene-2-carboxylate
CAS-nummer:81452-54-2
MF:C7H8O2S
MW:156.202220916748
MDL:MFCD00234332
CID:60340
PubChem ID:253662445
Update Time:2025-09-28

Methyl 3-methylthiophene-2-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 3-methylthiophene-2-carboxylate
    • 3-Methylthiophene-2-carboxylic acid methyl ester
    • Methyl-3-methylthiophene-2-carboxylate
    • 3-Methyl-thiophene-2-carboxylic acid methyl ester
    • Methyl 3-methyl-2-thiophenecarboxylate
    • 2-Thiophenecarboxylic acid, 3-methyl-, methyl ester
    • BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • METHYL 3-METHYL-THIOPHENE-2-CARBOXYLATE
    • d methyl ester
    • 3-Methyl-thiophene-2-carboxylic aci
    • PubChem22915
    • PubChem10098
    • KSC495K9B
    • TRA0041884
    • Methyl
    • EN300-71926
    • AC-2357
    • M2662
    • MFCD00234332
    • Methyl 3-methyl-2-thiophenecarboxylate #
    • SY004425
    • InChI=1/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H
    • AKOS000278733
    • CS-W002557
    • AMY33482
    • FT-0628574
    • J-522199
    • SCHEMBL157777
    • 81452-54-2
    • A840133
    • (4-CHLORO-3-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE
    • DTXSID90342325
    • DS-11175
    • Methyl 3-methylthienyl-2-carboxylate
    • DB-002799
    • DTXCID50293405
    • Methyl 3-methylthiophene-2-carboxylate;
    • MDL: MFCD00234332
    • Inchi: 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
    • InChI-sleutel: BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • LACHT: O=C(C1=C(C)C=CS1)OC
    • BRN: 116836

Berekende eigenschappen

  • Exacte massa: 156.02500
  • Monoisotopische massa: 156.02450067g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 136
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 54.5

Experimentele eigenschappen

  • Kleur/vorm: Pale-yellow to Yellow-brown Liquid
  • Dichtheid: 1.173
  • Smeltpunt: No data available
  • Kookpunt: 217°C(lit.)
  • Vlampunt: 216-217℃
  • Brekindex: 1.5168
  • PSA: 54.54000
  • LogboekP: 1.84310
  • Oplosbaarheid: 不能拌和或难以拌和

Methyl 3-methylthiophene-2-carboxylate Beveiligingsinformatie

  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H227
  • Waarschuwingsverklaring: P210-P280-P403+P235-P501
  • Veiligheidsinstructies: S23-S24/25
  • Opslagvoorwaarde:Keep in dark place,Sealed in dry,Room Temperature

Methyl 3-methylthiophene-2-carboxylate Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-methylthiophene-2-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Methanol ;  4 h, rt → 45 °C
Referentie
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel iodide (NiI2) Solvents: Dimethylacetamide ;  12 h, rt
Referentie
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Referentie
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
1.2 0.1 h, 25 °C; 4 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referentie
A new synthesis of benzo[b]thiophenes and benzo[c]thiophenes by annulation of disubstituted thiophenes
Terpstra, Jan W.; et al, Journal of Organic Chemistry, 1986, 51(2), 230-8

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Sodium hypobromite
2.1 Solvents: Methanol
Referentie
Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano compounds
Scrowston, Richard M.; et al, Journal of the Chemical Society, 1976, (7), 749-54

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  2 h, reflux
2.1 Solvents: Methanol ;  4 h, rt → 45 °C
Referentie
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Referentie
A convenient synthesis of substituted heteroaromatic compounds via the palladium-catalyzed cross-coupling reaction of organosilicon compounds
Hatanaka, Yasuo; et al, Heterocycles, 1990, 30(1), 303-6

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Perchloric acid, iron(3+) salt, hydrate Solvents: Methanol ,  Water ;  4 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 15 h, rt
Referentie
Iron-catalyzed one-pot oxidative esterification of aldehydes
Wu, Xiao-Feng; et al, European Journal of Organic Chemistry, 2009, (8), 1144-1147

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ;  10 min, 1 atm, rt
1.2 Reagents: Methanol ,  Oxygen Solvents: Dichloromethane ;  24 h, 1 atm, 25 °C
Referentie
Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C-H and single and triple carbon-carbon bonds under ambient conditions
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Referentie
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Acetic anhydride ,  N-Bromosuccinimide Solvents: Acetic acid ;  rt → 44 °C; 20 min, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
2.2 0.1 h, 25 °C; 4 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
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Productiemethode 13

Reactievoorwaarden
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Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.3 Reagents: Water ;  cooled
Referentie
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Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Methyl 3-methylthiophene-2-carboxylate Raw materials

Methyl 3-methylthiophene-2-carboxylate Preparation Products

Methyl 3-methylthiophene-2-carboxylate Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
Ordernummer:A840133
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:48
Prijs ($):589.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
A840133
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):589.0
E-mail